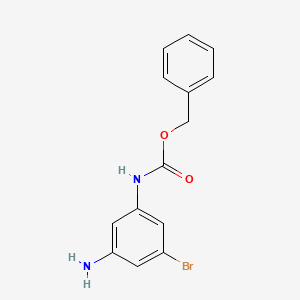

Benzyl N-(3-amino-5-bromophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-(3-amino-5-bromophenyl)carbamate is a chemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol. It is characterized by the presence of a benzyl group, an amino group, and a bromophenyl group, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3-amino-5-bromophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-amino-5-bromophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl N-(3-amino-5-bromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products

Substitution Reactions: Products include various substituted phenylcarbamates.

Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Benzyl N-(3-amino-5-bromophenyl)carbamate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural versatility.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of Benzyl N-(3-amino-5-bromophenyl)carbamate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl N-(3-bromopropyl)carbamate: Similar in structure but with a different substitution pattern on the phenyl ring.

(3-Benzyl-5-hydroxyphenyl)carbamates: These compounds have shown potent antitubercular activity and are structurally related.

Uniqueness

Benzyl N-(3-amino-5-bromophenyl)carbamate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, which allows for diverse chemical modifications and applications in various fields of research and industry.

Actividad Biológica

Benzyl N-(3-amino-5-bromophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer effects. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which in turn is linked to a 3-amino-5-bromophenyl group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of benzyl carbamates, including those with similar structures to this compound, exhibit notable antimicrobial properties. For instance, a study on various phenylcarbamate derivatives demonstrated effective inhibitory activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MICs) ranged from 0.625 to 6.25 μg/mL for certain derivatives, suggesting strong antitubercular potential .

In Vitro and In Vivo Studies

The in vitro efficacy of related compounds was assessed against M. tuberculosis H37Rv and multidrug-resistant strains. The results showed promising MIC values (2–8 µg/mL), highlighting the potential for these compounds as new antitubercular agents . In vivo studies using mouse models further confirmed the effectiveness of these compounds, with significant reductions in bacterial loads observed after oral administration .

Cytotoxicity and Anticancer Activity

Cytotoxicity studies have been conducted on various derivatives, including those structurally related to this compound. For example, compounds 3i and 3l were tested against A549 lung cancer cells, yielding moderate cytotoxic effects with IC50 values of 15.8 µg/mL and 22.6 µg/mL, respectively . The selection indices (SI = IC50/MIC) indicated that these compounds possess favorable therapeutic windows for further development.

Table 1: Summary of Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | MIC (µg/mL) | SI |

|---|---|---|---|---|

| 3i | A549 | 15.8 | 2 | 7.9 |

| 3l | A549 | 22.6 | 2 | 11.3 |

The proposed mechanism of action for benzyl carbamates involves interaction with bacterial enzymes or cellular targets that disrupt essential biological processes. For instance, structural modifications in similar compounds have been shown to enhance binding affinity to target sites within bacterial cells, leading to increased antimicrobial efficacy.

Case Studies

Several case studies have highlighted the effectiveness of benzyl carbamate derivatives in treating infections caused by resistant strains of bacteria. One notable study demonstrated that compound 3l significantly reduced bacterial burdens in infected mice compared to control groups receiving standard treatments .

Propiedades

IUPAC Name |

benzyl N-(3-amino-5-bromophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKVNVIPLOYJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.